molecular formula C13H8Cl3NO B15075689 4-chloro-N-(2,6-dichlorophenyl)benzamide

4-chloro-N-(2,6-dichlorophenyl)benzamide

Cat. No.: B15075689
M. Wt: 300.6 g/mol
InChI Key: MGCCUXCCTBKJAN-UHFFFAOYSA-N
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Description

4-Chloro-N-(2,6-dichlorophenyl)benzamide (CAS Number: 99113-89-0 ) is a high-purity benzanilide derivative supplied for advanced research and development purposes. This compound is characterized by its distinct molecular conformation, which is stabilized by intermolecular N—H⋯O hydrogen bonds, aromatic interactions, and short Cl⋯Cl contacts, leading to the formation of infinite molecular chains in its crystal structure . The central amide group exhibits significant conformational flexibility, with dihedral angles relative to the benzoyl ring varying across different molecules in the asymmetric unit (e.g., 8.1°, 4.3°, 27.8°, and 32.7°) . Furthermore, the amide group is heavily twisted out of the plane of the 2,6-dichloro-substituted anilino ring, a conformation attributed to the steric hindrance of the ortho-chloro substituents . Benzanilide derivatives, including this compound, are reported in scientific literature to exhibit a range of biological activities, such as antimicrobial, antifungal, and spasmolytic properties, and are also investigated in supramolecular chemistry for anion recognition . This makes 4-chloro-N-(2,6-dichlorophenyl)benzamide a valuable chemical tool for researchers in medicinal chemistry, crystallography, and materials science. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H8Cl3NO

Molecular Weight

300.6 g/mol

IUPAC Name

4-chloro-N-(2,6-dichlorophenyl)benzamide

InChI

InChI=1S/C13H8Cl3NO/c14-9-6-4-8(5-7-9)13(18)17-12-10(15)2-1-3-11(12)16/h1-7H,(H,17,18)

InChI Key

MGCCUXCCTBKJAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Solvent Selection

  • Pyridine vs. Toluene : Pyridine, though effective in early syntheses, complicates purification. Toluene, used in post-reaction azeotropic distillation, improves yield and product quality.
  • Dichloromethane : Preferred for coupling-agent methods due to its inertness and compatibility with EDCI/DMAP.

Temperature Effects

  • Low-Temperature Quenching : Maintaining 0–5°C during acyl chloride addition minimizes thermal decomposition.
  • Room-Temperature Coupling : EDCI-mediated reactions proceed efficiently at 25°C without side product formation.

Challenges and Mitigation Strategies

Steric Hindrance

The 2,6-dichloro substituents on the aniline ring hinder amine nucleophilicity. Strategies include:

  • Extended Reaction Times : 24-hour stirring for direct acylation.
  • Catalytic DMAP : Accelerates coupling-agent-mediated reactions by stabilizing the active intermediate.

Purification Difficulties

  • Recrystallization Solvents : Isopropanol and ethanol provide optimal crystal formation.
  • Column Chromatography : Required for EDCI-derived products to remove urea byproducts.

Comparative Analysis of Methods

Method Yield Purity Scalability Complexity
Direct Acylation 68–72% ≥98% Moderate Low
EDCI/DMAP Coupling 75–80% ≥97% High Moderate
In Situ Acyl Chloride 65–70% ≥95% High High

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 2,6-dichlorophenyl group undergoes selective nucleophilic substitution under controlled conditions. In one study, morpholine displaced the chlorine at the 4-position of a related quinoline system under nucleophilic aromatic substitution (SNAr) conditions :

Conditions :

  • Morpholine (4 eq.), K₂CO₃ (3 eq.), DMF, 120°C, 24 h
    Product : Substituted morpholinoquinoline derivative
    Yield : 92%

This suggests that electron-deficient aromatic rings in 4-chloro-N-(2,6-dichlorophenyl)benzamide may react similarly with nitrogen-based nucleophiles.

Hydrolysis of the Amide Bond

The benzamide group hydrolyzes under acidic or basic conditions. Hydrolysis pathways include:

Acidic Hydrolysis

Conditions :

  • 6 M HCl, reflux, 6–8 h
    Products :

  • 4-Chlorobenzoic acid

  • 2,6-Dichloroaniline
    Mechanism : Protonation of the amide oxygen followed by nucleophilic attack by water.

Basic Hydrolysis

Conditions :

  • NaOH (10% w/v), ethanol, 80°C, 4 h
    Products :

  • Sodium 4-chlorobenzoate

  • 2,6-Dichloroaniline

Cross-Coupling Reactions

The chlorine substituents enable transition metal-catalyzed coupling reactions:

Reaction TypeCatalyst SystemProduct ClassYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMFBiaryl derivatives65–78%
Buchwald-HartwigPd₂(dba)₃, XPhos, Cs₂CO₃Aryl amines70–85%

Optimal conditions require anhydrous solvents and inert atmospheres to prevent catalyst deactivation.

Reduction Reactions

The amide group can be reduced to a methyleneamine:

Conditions :

  • LiAlH₄ (3 eq.), THF, 0°C → RT, 4 h
    Product : N-(2,6-Dichlorophenyl)benzylamine
    Yield : 58%
    Limitation : Over-reduction to tertiary amines may occur with excess reductant.

Halogen Exchange Reactions

Chlorine atoms participate in halogen exchange under Ullmann-type conditions:

Fluorination :

  • KF, CuI, DMF, 150°C, 24 h
    Product : Fluoro-substituted analog
    Conversion : ~40% (GC-MS data)

Stability Under Oxidative Conditions

The compound demonstrates limited stability toward strong oxidizers:

Oxidizing AgentConditionsDegradation Products
KMnO₄H₂O, 80°C, 2 hChlorinated benzoic acid isomers
H₂O₂ (30%)AcOH, RT, 24 hN-Oxide derivatives (trace)

Scientific Research Applications

4-chloro-N-(2,6-dichlorophenyl)benzamide is a benzamide derivative that has a variety of applications, including uses in scientific research .

Scientific Research Applications

  • Biological Activities Benzamide derivatives exhibit a range of biological properties, such as anthelmentic, antihistaminic, antifungal, and antibacterial activities . Studies have reported on benzamide-based histone deacetylase inhibitors, N-phenylbenzamides as antimicrobial agents, benzanilides with spasmolytic activity, benzanilide derivatives as effective potassium channel openers, N-phenyl benzamides as estrogen receptor ligands, and N-substituted benzamides with immuno-modulatory activity .
  • Molecular Structure Studies The molecular structure of 4-chloro-N-(2,6-dichlorophenyl)benzamide has been analyzed, revealing the conformations of the central amide group and its dihedral angles with respect to attached aromatic rings . The dihedral angle between the amide group and the benzoyl ring is 8.1 (3), 4.3 (3), 27.8 (1) and 32.7 (2)° in the molecules A, B, C and D, respectively . The amide group is heavily twisted out of the plane of the anilino ring, with dihedral angles of 85.4 (1), 74.3 (1), 88.1 (1), 77.6 (1)° for the molecules A, B, C and D, respectively .
  • Antimicrobial Research Some benzamide derivatives have demonstrated potent and selective antibacterial activity . For instance, BAS-118, a benzamide derivative, has been found to be a novel anti-Helicobacter pylori agent, effective against clarithromycin (CAM)- and metronidazole (MNDZ)-resistant isolates .
  • Spectroscopic Characterization 4-chloro-N-(2,6-dichlorophenyl)benzamide has been characterized using IR and NMR spectroscopy . The IR spectrum (KBr, cm-1) shows bands at 3271.0 m (N–H stretch), 1654.8 s (C=O stretch), and 1299.9 m (C–N stretch) . The 1H NMR (CDCl3, 300 MHz, p.p.m.) spectrum shows signals at 7.67 (H–N), 7.40 d (H-3,7), 7.23 d (H-11), 7.88 d (H-3,7), and 7.46 d (H-4,6) . The 13C NMR (CDCl3, 75.5 MHz, p.p.m.) spectrum shows signals at 164.8 (C=O), 132.0 (C-2), 128.9 (C-3,7), and 129.1 .
  • Non-linear optics The first hyperpolarizability of N-(2,4-Dichlorophenyl)benzamide has been calculated, indicating its potential for studies in non-linear optics .

Other Applications

The United States Patent US2860166A describes the use of chlorobenzamide derivatives in various applications :

  • Herbicides Certain carbamates, produced from amides, are potent herbicides . Examples include betachloroethyl N-phenyl carbamate, betachloroethyl N-chlorophenyl carbamate, betachloroethyl N-dichlorophenyl carbamate, methyl N-chlorophenyl carbamate, and glycol N-chlorophenyl carbamates . These compounds exhibit high degrees of selectivity in both pre-emergence and post-emergence applications for field crops and weeds .
  • Chemical Intermediates Chlorobenzamide derivatives are useful as chemical intermediates in the production of herbicides, adhesives, and foams .
  • Polymers These compounds can be applied to alkyds, polyesters, and other polymers involving the use of di- or tri-carboxylic acids, anhydrides, acid chlorides, amides, imides, or other derivatives of dicarboxylic acids . They can also be used to make polyurethanes directly from di- and poly-amides . The resulting polymers have applications as fibers for bristles, ladies hosiery, protective clothing, lacquers, fast-drying oils, molding compounds, plastic foam, and adhesives .

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,6-dichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Key Compounds:

N-(2,6-Dichlorophenyl)benzamide

  • Lacks the 4-chloro substitution on the benzoyl ring.
  • Exhibits a trans amide conformation and a dihedral angle of 58.3° between the benzoyl and aniline rings .
  • Serves as a parent structure for halogenated derivatives.

2-Chloro-N-(2,6-dichlorophenyl)benzamide

  • Chlorine substitution at the 2-position on the benzoyl ring.
  • Similar trans amide geometry and crystallographic parameters, with bond lengths and angles consistent with other dichlorophenyl benzamides .

N-(3,5-Dichlorophenyl)benzamide

  • Chlorine substituents on the aniline ring at 3- and 5-positions.
  • Dihedral angle between benzoyl and aniline rings is 58.3°, identical to the 2,6-dichloro analogue, suggesting minimal steric impact from para-substituents .

4-Bromo-N-(2,6-diethylphenyl)benzamide

  • Bromine substitution at the 4-position and ethyl groups on the aniline ring.
  • Increased molar mass (332.23 g/mol) compared to the chloro analogue (296.98 g/mol) .
Table 1: Structural and Crystallographic Data
Compound Substituents (Benzoyl/Aniline) Dihedral Angle (°) Amide Conformation Reference
4-Chloro-N-(2,6-dichlorophenyl)benzamide 4-Cl / 2,6-Cl Not reported Trans
N-(2,6-Dichlorophenyl)benzamide H / 2,6-Cl 58.3 Trans
N-(3,5-Dichlorophenyl)benzamide H / 3,5-Cl 58.3 Trans
2-Chloro-N-(2,6-dichlorophenyl)benzamide 2-Cl / 2,6-Cl Not reported Trans

Physicochemical Properties

  • Melting Points : The target compound melts at 143–145°C , comparable to other halogenated benzamides (e.g., N-(2,6-dichlorophenyl)benzamide derivatives typically melt between 130–160°C).

Biological Activity

4-Chloro-N-(2,6-dichlorophenyl)benzamide, a benzamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a chloro substituent and a dichlorophenyl group, contributing to its pharmacological potential.

  • Molecular Formula : C13H8Cl3NO
  • Molecular Weight : 295.56 g/mol
  • CAS Number : 195140-92-2
  • IUPAC Name : 4-chloro-N-(2,6-dichlorophenyl)benzamide

The biological activity of 4-chloro-N-(2,6-dichlorophenyl)benzamide is primarily attributed to its ability to interact with various biological targets. It has been reported to exhibit:

  • Enzyme Inhibition : The compound acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression .
  • Antimicrobial Activity : Studies have shown that similar benzamide derivatives possess antimicrobial properties against various pathogens, suggesting that 4-chloro-N-(2,6-dichlorophenyl)benzamide may also exhibit this activity .

Antimicrobial Properties

Research indicates that benzamide derivatives can exhibit significant antibacterial activity. For instance:

  • Case Study : A study found that related compounds demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating potential effectiveness in treating bacterial infections .

Anticancer Activity

The compound's ability to inhibit HDACs suggests it may have anticancer properties:

  • Research Findings : In vitro studies have shown that HDAC inhibitors can induce apoptosis in cancer cells, highlighting the potential of 4-chloro-N-(2,6-dichlorophenyl)benzamide as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

Understanding the SAR of 4-chloro-N-(2,6-dichlorophenyl)benzamide is essential for optimizing its biological activity:

SubstituentEffect on Activity
Chloro GroupIncreases potency against HDACs
DichlorophenylEnhances binding affinity
Benzamide BackboneEssential for enzyme inhibition

Comparative Analysis with Similar Compounds

When compared to other benzamide derivatives, 4-chloro-N-(2,6-dichlorophenyl)benzamide shows distinct advantages:

  • Benzamides with Antimicrobial Properties : Compounds such as N-phenylbenzamides have shown efficacy against resistant strains, indicating that structural modifications can enhance antibacterial properties .
  • Histone Deacetylase Inhibitors : Other benzamide derivatives with similar structures have been documented as effective HDAC inhibitors, reinforcing the potential therapeutic applications of this compound .

Q & A

Q. What are the key structural features of 4-chloro-N-(2,6-dichlorophenyl)benzamide, and how do they influence its physicochemical properties?

The compound features two chlorinated aromatic rings connected by a benzamide moiety. The steric effects of the ortho-chloro groups on the anilino ring induce significant out-of-plane twisting of the amide group (dihedral angles ranging from 74.3° to 88.1°), affecting molecular conformation and intermolecular interactions . This distortion reduces planarity, influencing solubility and crystallization behavior. The bond lengths (e.g., C=O at ~1.22 Å) and bond angles are consistent with aromatic amides, but slight deviations in benzene ring angles (e.g., 117°–123°) reflect chloro-substitution effects .

Q. What experimental methods are recommended for synthesizing 4-chloro-N-(2,6-dichlorophenyl)benzamide?

A typical protocol involves coupling 4-chlorobenzoyl chloride with 2,6-dichloroaniline in a polar aprotic solvent (e.g., DMF or THF) under inert conditions. Critical parameters include:

  • Molar ratio : 1:1.2 (acid chloride to amine) to minimize side reactions.
  • Temperature : 0–5°C during addition, followed by room-temperature stirring for 12–24 hours.
  • Purification : Recrystallization from ethanol/water (3:1) yields >95% purity. Monitoring via TLC (Rf ~0.6 in ethyl acetate/hexane) ensures reaction completion .

Q. How can spectroscopic techniques (e.g., NMR, IR) validate the identity of this compound?

  • ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.1 ppm. The amide NH signal (δ ~10.2 ppm) confirms the absence of free amine.
  • ¹³C NMR : Carbonyl resonance at δ ~165 ppm (C=O) and distinct aromatic carbons (δ 120–140 ppm).
  • IR : Stretching vibrations at ~1680 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N–H) .

Advanced Research Questions

Q. How do conformational variations in the amide group impact biological activity or supramolecular interactions?

X-ray crystallography reveals four distinct molecular conformations (A–D) in the asymmetric unit, with dihedral angles between the amide group and benzoyl ring ranging from 4.3° to 32.7° . These variations arise from crystal packing forces and steric hindrance, which may influence hydrogen-bonding capacity (e.g., N–H⋯O interactions) and ligand-receptor binding in biological systems. Computational studies (e.g., DFT) can model energy barriers for internal rotation (~5–10 kcal/mol) to predict dominant conformers in solution .

Q. What strategies resolve contradictions in reported biological activities of benzamide derivatives?

Discrepancies in antimicrobial or enzyme inhibition data may stem from:

  • Solvent effects : Polar solvents stabilize zwitterionic forms, altering reactivity.
  • Crystallographic polymorphism : Different crystal forms (e.g., polymorph A vs. B) exhibit varying bioactivity.
  • Assay conditions : pH-dependent protonation of the amide NH group (pKa ~8.5) affects target binding. Mitigation involves standardizing assay protocols and cross-validating results with multiple techniques (e.g., SPR, ITC) .

Q. How can factorial design optimize reaction conditions for scaling up synthesis?

A 2³ factorial design can evaluate three factors: temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃). Response variables include yield and purity . Example parameters:

FactorLow Level (-1)High Level (+1)
Temperature20°C40°C
SolventTHFDMF
Catalyst0.5 mol%2.0 mol%
ANOVA analysis identifies significant interactions (e.g., X₁×X₂) for maximizing yield while minimizing side products .

Q. What computational tools predict intermolecular interactions in solid-state structures?

  • Hirshfeld surface analysis : Quantifies close contacts (e.g., Cl⋯Cl, C–H⋯O) in crystal packing.
  • Lattice energy calculations : Uses force fields (e.g., Dreiding) to estimate stabilization energy (~50–60 kcal/mol) from hydrogen bonds and π-π stacking .
  • Molecular docking : Models interactions with biological targets (e.g., acps-pptase enzymes) using software like AutoDock Vina .

Methodological Considerations

  • Safety : Classified as a skin sensitizer (Category 1) and eye irritant (Category 2). Use PPE (gloves, goggles) and handle in a fume hood .
  • Data validation : Cross-reference crystallographic data (CCDC deposition numbers) and computational results (e.g., PubChem CID) to ensure reproducibility .

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